Cas no 1339183-77-5 (2-(butan-2-yl)imidazo1,2-apyridine-7-carboxylic acid)

2-(Butan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its imidazopyridine core provides a rigid scaffold, while the butan-2-yl substituent enhances lipophilicity, influencing bioavailability and binding interactions. The carboxylic acid moiety offers versatility for further derivatization, enabling the synthesis of amides, esters, or salts for tailored properties. This compound may serve as an intermediate in the development of bioactive molecules, particularly in kinase inhibition or antimicrobial studies. Its structural features suggest utility in medicinal chemistry for optimizing solubility and metabolic stability. Proper handling is advised due to its reactive functional groups.
2-(butan-2-yl)imidazo1,2-apyridine-7-carboxylic acid structure
1339183-77-5 structure
Product Name:2-(butan-2-yl)imidazo1,2-apyridine-7-carboxylic acid
CAS No:1339183-77-5
MF:C12H14N2O2
MW:218.251762866974
CID:6265922
PubChem ID:64397825
Update Time:2025-10-19

2-(butan-2-yl)imidazo1,2-apyridine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(butan-2-yl)imidazo1,2-apyridine-7-carboxylic acid
    • EN300-1197854
    • CS-0290230
    • 2-(butan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
    • 1339183-77-5
    • 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid
    • AKOS013720625
    • Inchi: 1S/C12H14N2O2/c1-3-8(2)10-7-14-5-4-9(12(15)16)6-11(14)13-10/h4-8H,3H2,1-2H3,(H,15,16)
    • InChI Key: NCPZHSXDUWUQGW-UHFFFAOYSA-N
    • SMILES: OC(C1C=CN2C(C=1)=NC(=C2)C(C)CC)=O

Computed Properties

  • Exact Mass: 218.105527694g/mol
  • Monoisotopic Mass: 218.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.6Ų

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Additional information on 2-(butan-2-yl)imidazo1,2-apyridine-7-carboxylic acid

Comprehensive Overview of 2-(butan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 1339183-77-5)

2-(butan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 1339183-77-5) is a specialized organic compound belonging to the imidazo[1,2-a]pyridine family. This heterocyclic scaffold has garnered significant attention in pharmaceutical and agrochemical research due to its versatile biological activity and structural uniqueness. The compound features a carboxylic acid functional group at the 7-position and a butan-2-yl substituent at the 2-position, making it a valuable intermediate for drug discovery and material science applications.

In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their potential in treating inflammatory diseases, microbial infections, and neurological disorders. Researchers are particularly interested in CAS 1339183-77-5 due to its optimal balance of lipophilicity and reactivity, which enhances its suitability for medicinal chemistry optimizations. The compound’s carboxylic acid moiety allows for further derivatization, enabling the synthesis of amides, esters, and other pharmacologically active motifs.

From a synthetic perspective, 2-(butan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is typically prepared via multi-step organic reactions, including cyclization and functional group transformations. Its imidazo[1,2-a]pyridine core is constructed using well-established protocols such as the Groebke-Blackburn-Bienaymé reaction, followed by selective carboxylation. The compound’s purity and stability are critical for downstream applications, necessitating advanced analytical techniques like HPLC and NMR spectroscopy for quality control.

The rise of AI-driven drug discovery has further amplified interest in this compound. Computational models predict its potential as a kinase inhibitor or GPCR modulator, aligning with trends in personalized medicine. Additionally, its low toxicity profile and high bioavailability make it a candidate for preclinical studies. These attributes are frequently searched in academic and industrial databases, reflecting the compound’s relevance in modern bioorganic chemistry.

Beyond pharmaceuticals, CAS 1339183-77-5 finds utility in material science, particularly in the development of organic semiconductors and fluorescent probes. Its conjugated system and electron-rich nature contribute to unique photophysical properties, a topic trending in renewable energy research. Environmental scientists also explore its biodegradability, addressing growing concerns about sustainable chemistry practices.

In summary, 2-(butan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid represents a multifaceted compound with broad applications. Its structural features, combined with emerging technological advancements, position it at the forefront of innovative research. As synthetic methodologies and computational tools evolve, this compound is poised to play a pivotal role in addressing global health and environmental challenges.

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